molecular formula C12H7ClF3N B13694113 2,2,2-Trifluoro-N-(2-naphthyl)acetimidoyl Chloride

2,2,2-Trifluoro-N-(2-naphthyl)acetimidoyl Chloride

Cat. No.: B13694113
M. Wt: 257.64 g/mol
InChI Key: KUABLHMQCWIMPD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-naphthyl)acetimidoyl Chloride is a chemical compound with the molecular formula C12H8ClF3N. It is known for its unique structural properties, which include a trifluoromethyl group and a naphthyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-naphthyl)acetimidoyl Chloride typically involves the reaction of 2-naphthylamine with trifluoroacetic anhydride to form an intermediate, which is then treated with thionyl chloride to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-naphthyl)acetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce corresponding acids or ketones.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-naphthyl)acetimidoyl Chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-N-(2-naphthyl)acetimidoyl Chloride exerts its effects involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances its reactivity, making it a valuable reagent in various synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
  • 2,2,2-Trifluoro-N-(3-chlorophenyl)acetimidoyl Chloride

Uniqueness

2,2,2-Trifluoro-N-(2-naphthyl)acetimidoyl Chloride is unique due to the presence of the naphthyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and allows for unique reactivity and applications in various fields.

Properties

Molecular Formula

C12H7ClF3N

Molecular Weight

257.64 g/mol

IUPAC Name

2,2,2-trifluoro-N-naphthalen-2-ylethanimidoyl chloride

InChI

InChI=1S/C12H7ClF3N/c13-11(12(14,15)16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

KUABLHMQCWIMPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=C(C(F)(F)F)Cl

Origin of Product

United States

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